

# D2C7-IT: An In-depth Technical Guide on the Safety and Toxicology Profile

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | DL 071IT |           |
| Cat. No.:            | B1670800 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

D2C7-IT is a novel, genetically engineered immunotoxin currently under investigation for the treatment of glioblastoma, one of the most aggressive forms of brain cancer.[1][2] This molecule is a dual-specific recombinant immunotoxin, meaning it is designed to recognize and bind to two different proteins that are often overexpressed on the surface of glioblastoma cells: the wild-type epidermal growth factor receptor (EGFRwt) and the mutant EGFRvIII.[1][2] The "IT" in its name stands for immunotoxin, which refers to the fusion of a targeting antibody fragment with a potent toxin. In the case of D2C7-IT, the targeting portion is a single-chain variable fragment (scFv) of the D2C7 monoclonal antibody, and this is linked to a modified form of Pseudomonas exotoxin A called PE38KDEL.[1][2] This design allows D2C7-IT to selectively kill tumor cells while minimizing damage to healthy tissues. This document provides a comprehensive overview of the safety and toxicology profile of D2C7-IT, drawing from preclinical studies and clinical trial data.

# **Mechanism of Action and Rationale for Toxicology**

D2C7-IT's mechanism of action involves a multi-step process that ultimately leads to the targeted destruction of cancer cells.





Click to download full resolution via product page

Figure 1: D2C7-IT Mechanism of Action

This targeted approach is designed to limit systemic exposure and associated toxicities. However, potential for off-target effects and dose-limiting toxicities exists, necessitating thorough preclinical and clinical evaluation.

# **Preclinical Toxicology**

A pivotal preclinical study was conducted under Good Laboratory Practice (GLP) regulations to assess the systemic toxicity of D2C7-IT administered via intracerebral convection-enhanced delivery (CED) in Sprague-Dawley rats.[1] This study was crucial for the Investigational New Drug (IND) application to the U.S. Food and Drug Administration (FDA).[1]

## **Experimental Protocol: GLP Rat Toxicology Study**

- Objective: To determine the maximum tolerated dose (MTD) and the no-observed-adverseeffect-level (NOAEL) of D2C7-IT administered via intracerebral CED.[1]
- Animal Model: Sprague-Dawley rats.[1]
- Administration: D2C7-IT was administered directly into the brain using an osmotic pump to ensure continuous infusion over a defined period.[1]
- Cohorts: The study included multiple dose groups, including a control group and high-dose groups.[1]

## Foundational & Exploratory





- Monitoring: Animals were monitored for mortality, changes in body weight, and abnormal behavior. Clinical laboratory tests were also performed.[1]
- Pathology: At the end of the study, a gross pathologic examination of systemic tissues was conducted, along with histopathology of the brain.[1]





Click to download full resolution via product page

Figure 2: Preclinical Toxicology Study Workflow



# **Key Findings from Preclinical Studies**

The preclinical toxicology studies in rats provided critical data for advancing D2C7-IT into clinical trials.

| Parameter                                    | Finding                                                                                                                                 | Reference |
|----------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------|-----------|
| No-Observed-Adverse-Effect-<br>Level (NOAEL) | 0.05 μg in Sprague-Dawley rats.                                                                                                         | [1]       |
| Maximum Tolerated Dose (MTD)                 | Determined to be between<br>0.10 and 0.35 μg in Sprague-<br>Dawley rats.                                                                | [1]       |
| High-Dose Effects                            | Mortality was observed at doses of 0.35 μg and 0.40 μg. Rats in high-dose groups also exhibited body weight loss and abnormal behavior. | [1]       |
| Systemic Toxicity                            | No dose-related or drug-<br>related pathologic findings in<br>systemic tissues.                                                         | [1]       |
| Neurotoxicity                                | Dose-related encephalomalacia, edema, and demyelination were observed in the brains of high- dose groups.                               | [1]       |
| In Vitro Cytotoxicity                        | D2C7-IT effectively inhibited protein synthesis in various glioblastoma cell lines expressing EGFRwt and/or EGFRvIII.                   | [1][2]    |
| In Vivo Efficacy (Animal<br>Models)          | Intracranial administration of D2C7-IT via CED significantly increased survival in mouse models of glioblastoma.                        | [1]       |



# **Clinical Safety and Toxicology**

D2C7-IT has been evaluated in several Phase I and Phase I/II clinical trials in patients with recurrent malignant gliomas.[3][4][5] These trials have provided valuable insights into the safety and tolerability of D2C7-IT in humans.

#### **Clinical Trial Design and Safety Monitoring**

Clinical trials involving D2C7-IT are designed as dose-escalation studies to determine the MTD and recommended Phase II dose in humans.[5][6] Patients are closely monitored for adverse events (AEs), with a particular focus on neurological symptoms and systemic toxicities.

#### **Summary of Clinical Safety Findings**

The following table summarizes the key safety findings from clinical trials of D2C7-IT.



| Adverse Event (Grade 2 or higher) | Frequency/Observations                                                               | Reference |
|-----------------------------------|--------------------------------------------------------------------------------------|-----------|
| Headache                          | Grade 3 (n=1), Grade 2 (n=2) in one study. Grade 3 (n=4), Grade 2 (n=18) in another. | [3][5]    |
| Paresthesia                       | Grade 3 (n=1), Grade 2 (n=1)                                                         | [3]       |
| Dysphasia                         | Grade 3 (n=1)                                                                        | [3]       |
| Pyramidal Tract Disorder          | Grade 3 (n=1), Grade 2 (n=1)                                                         | [3]       |
| Depressed level of consciousness  | Grade 2 (n=1)                                                                        | [3]       |
| Seizure                           | Grade 4 (n=2), Grade 3 (n=2),<br>Grade 2 (n=4)                                       | [5]       |
| Cerebral Edema                    | Grade 4 (n=1)                                                                        | [5]       |
| Hemiparesis                       | Grade 3 (n=4), Grade 2 (n=10)                                                        | [5]       |
| Confusion                         | Grade 3 (n=1), Grade 2 (n=5)                                                         | [5]       |
| Thromboembolic event              | Grade 3 (n=2), Grade 2 (n=1)                                                         | [5]       |
| Elevated ALT                      | Grade 3 (n=1)                                                                        | [6]       |

Dose-Limiting Toxicities (DLTs): In a dose-escalation study, DLTs including a grade 4 seizure, grade 3 confusion and pyramidal tract syndrome, and grade 4 cerebral edema with grade 3 dysphasia were observed at higher dose levels.[5]

#### Conclusion

The safety and toxicology profile of D2C7-IT has been characterized through rigorous preclinical studies and ongoing clinical trials. The preclinical data in rats established a NOAEL and MTD, and identified potential neurotoxicity at high doses. Clinical trials have demonstrated that intratumoral administration of D2C7-IT via CED is feasible and has an acceptable toxicity profile, with encouraging signs of efficacy.[3][4] The observed adverse events are primarily neurological and are being carefully managed in the context of dose-escalation studies. Further



clinical investigation is warranted to fully elucidate the therapeutic potential and long-term safety of D2C7-IT for the treatment of glioblastoma.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Preclinical Toxicity Evaluation of a Novel Immunotoxin, D2C7-(scdsFv)-PE38KDEL, Administered via Intracerebral Convection-Enhanced Delivery in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGFR/EGFRvIII-targeted immunotoxin therapy for the treatment of glioblastomas via convection-enhanced delivery PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase 1 trial of D2C7-it in combination with an Fc-engineered anti-CD40 monoclonal antibody (2141-V11) administered intratumorally via convection-enhanced delivery for adult patients with recurrent malignant glioma (MG). ASCO [asco.org]
- 4. CTIM-13. D2C7-IT IN COMBINATION WITH AN FC-ENGINEERED ANTI-HUMANCD40 MONOCLONAL ANTIBODY (2141-V11) ADMINISTERED INTRATUMORALLY VIA CONVECTION-ENHANCED DELIVERY (CED) FOLLOWED BY CERVICAL PERILYMPHATIC INJECTIONS (CPLIS) OF 2141-V11 IN PATIENTS WITH RECURRENT GLIOBLASTOMA (RGBM) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [D2C7-IT: An In-depth Technical Guide on the Safety and Toxicology Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670800#dl-071it-safety-and-toxicology-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com